molecular formula C13H8N2O3 B1395628 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 1183092-86-5

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No. B1395628
M. Wt: 240.21 g/mol
InChI Key: SFAGKMHPVDPZRD-UHFFFAOYSA-N
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Description

The compound “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” is a complex organic molecule. It is likely to be a derivative of pyrazolo[3,4-b]pyridine1. However, specific details about this compound are not readily available in the literature.



Synthesis Analysis

The synthesis of similar compounds, such as o-hydroxyphenyl-substituted pyrazolo[3,4-b]pyridines, has been reported1. The process involves a three-component synthesis from substituted salicylic aldehydes, β-keto esters, and 5-aminopyrazoles in the presence of FeCl31. However, the specific synthesis process for “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” is not explicitly mentioned in the literature.



Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques2. These techniques include IR, proton NMR, and mass spectroscopy. The ground and excited state nature of these derivatives has been examined using UV-Vis absorption and fluorescence spectroscopy2. However, the specific molecular structure analysis for “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” is not explicitly mentioned in the literature.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied3. However, the specific chemical reactions involving “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” are not explicitly mentioned in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed1. However, the specific physical and chemical properties of “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” are not explicitly mentioned in the literature.


Safety And Hazards

The safety and hazards associated with similar compounds have been reported5. However, the specific safety and hazards associated with “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” are not explicitly mentioned in the literature.


Future Directions

The future directions for the study of similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been discussed in the context of their potential applications in drug discovery6. However, the specific future directions for “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” are not explicitly mentioned in the literature.


Please note that the information provided is based on the available literature and may not be fully applicable to “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione”. Further research may be required to obtain comprehensive information about this specific compound.


properties

IUPAC Name

6-(3-hydroxyphenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-9-4-1-3-8(7-9)15-12(17)10-5-2-6-14-11(10)13(15)18/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAGKMHPVDPZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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